methyl (E)-3-(3-aminophenyl)acrylate
Description
Overview of Acrylate (B77674) Esters and Aminophenyl Derivatives in Synthetic and Materials Chemistry
Acrylate esters, generically known as prop-2-enoates, are esters of acrylic acid. wikipedia.org They are characterized by a vinyl group directly attached to a carbonyl carbon, making them valuable monomers in polymer science. wikipedia.orgresearchgate.net The polymerization of acrylate monomers leads to a wide array of materials with diverse properties, ranging from soft and flexible to hard and rigid, finding use in coatings, adhesives, textiles, and plastics. researchgate.netiloencyclopaedia.org The properties of the resulting polymers are highly dependent on the nature of the ester side chain and the polymer's molecular weight. free.fr Industrially, acrylates are typically produced by reacting acrylic acid with the corresponding alcohol. wikipedia.orgopenreviewhub.org Beyond polymerization, the α,β-unsaturated carbonyl system of acrylate esters allows them to participate in important organic reactions, such as Michael additions and Diels-Alder reactions. wikipedia.org
Aminophenyl derivatives, particularly aminophenols, are crucial intermediates in organic synthesis. wikipedia.orgacs.org The amino group provides a site for various functionalization reactions, while the phenyl ring forms a stable core structure. These compounds are foundational in the synthesis of pharmaceuticals, dyes, and specialty polymers. wikipedia.orgnih.gov For instance, 4-aminophenol (B1666318) is the final intermediate in the industrial synthesis of paracetamol. wikipedia.org In materials science, aminophenyl moieties are incorporated into polymer backbones to impart specific functionalities, such as enhanced thermal stability, conductivity, or photophysical properties. nih.govmdpi.com The polymerization of aminophenol monomers can yield conductive polymers like polyaminophenols, which are derivatives of the well-known conductive polymer, polyaniline. mdpi.com
Importance of (E)-Stereochemistry in Methyl (E)-3-(3-aminophenyl)acrylate Systems for Structure-Reactivity Correlations
The stereochemistry of a molecule is fundamental to its chemical behavior and biological activity. In this compound, the "(E)" designation specifies the geometry of the substituents around the carbon-carbon double bond. It indicates that the high-priority groups, the phenyl ring and the methoxycarbonyl group, are on opposite sides of the double bond, resulting in a trans configuration.
This specific spatial arrangement is critical for several reasons:
Reactivity: The (E)-isomer is generally more thermodynamically stable than the corresponding (Z)-isomer due to reduced steric hindrance. This stability influences the energy landscape of reactions involving the double bond. For instance, in cyclization reactions, the predefined stereochemistry of the starting material can dictate the stereochemistry of the product. nih.gov
Biological Activity: In medicinal chemistry, the three-dimensional shape of a molecule is paramount for its interaction with biological targets like enzymes or receptors. Studies on analogous compounds, such as cinnamate (B1238496) esters, have shown that the substitution pattern and geometry significantly affect their biological potency. researchgate.netmdpi.com The defined (E)-geometry of this compound ensures a consistent and predictable interaction profile in biological systems.
Structural Features and Inherent Reactivity Profiles of this compound
This compound is a molecule endowed with multiple reactive centers, making it a versatile synthon. Its structure consists of a benzene (B151609) ring substituted with an amino group at the meta-position relative to a methyl acrylate side chain.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 163487-10-3 | biosynth.com, achemblock.com, chemuniverse.com |
| Molecular Formula | C₁₀H₁₁NO₂ | biosynth.com, achemblock.com, chemuniverse.com |
| Molecular Weight | 177.20 g/mol | biosynth.com, nih.gov |
| IUPAC Name | methyl (E)-3-(3-aminophenyl)prop-2-enoate | achemblock.com, chemscene.com |
| SMILES | COC(=O)/C=C/C1=CC(=CC=C1)N | biosynth.com, achemblock.com |
| Purity | Typically ≥95% | achemblock.com, chemuniverse.com |
The molecule's reactivity is governed by its key functional groups:
Key Functional Groups and Associated Reactivity
| Functional Group | Potential Reactions | Description |
|---|---|---|
| α,β-Unsaturated Ester | Michael Addition, Polymerization, Diels-Alder Reaction, Reduction | The conjugated system is electrophilic at the β-carbon, making it a good Michael acceptor for nucleophiles. wikipedia.orgnih.gov The vinyl group readily undergoes radical or ionic polymerization. |
| Aromatic Amine (-NH₂) | Acylation, Alkylation, Diazotization, Nucleophilic Substitution | The lone pair on the nitrogen atom makes the amino group nucleophilic and basic. It can be readily acylated or alkylated. It can also be converted to a diazonium salt, a versatile intermediate for introducing other functional groups. |
| Ester (-COOCH₃) | Hydrolysis, Transesterification, Amidation | The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or converted to other esters via transesterification. wikipedia.orgchemicalbook.com |
| Aromatic Ring | Electrophilic Aromatic Substitution (SEAr) | The amino group is a strong activating, ortho-, para-director for SEAr, although the acrylate group is deactivating. This allows for further functionalization of the benzene ring. |
Interdisciplinary Research Potential of Functionalized Acrylates
The unique combination of functional groups in this compound opens avenues for its use in a wide range of interdisciplinary research areas.
Materials Science and Polymer Chemistry: As a functionalized acrylate, it can be used as a monomer or co-monomer to synthesize novel polymers. free.fr The resulting polymers could possess interesting properties such as thermal responsiveness, pH sensitivity, or specific optical characteristics due to the incorporation of the aminophenyl group. researchgate.net Such "smart" polymers have applications in sensors, drug delivery, and coatings. researchgate.netnih.gov Functionalized acrylates are also pivotal in creating hybrid materials by grafting them onto surfaces like graphene to modify properties such as hydrophilicity and biocompatibility. nih.gov
Medicinal Chemistry and Drug Discovery: The aminophenyl and acrylate moieties are present in many biologically active compounds. Cinnamic acid derivatives, which are structurally similar, have shown antimicrobial and antiprotozoal activities. researchgate.netmdpi.com This compound can serve as a key building block or scaffold for the synthesis of new therapeutic agents. chemshuttle.com Its structure is a potential precursor for complex heterocyclic compounds which form the core of many pharmaceuticals. nih.gov
Organic Synthesis and Catalysis: The molecule's multiple reactive sites make it a valuable intermediate in organic synthesis. chemshuttle.com For example, a study on the ortho-isomer, (E)-methyl 3-(2-aminophenyl)acrylate, detailed its cyclization reaction, demonstrating its utility in building complex molecular architectures. nih.gov Such reactions are fundamental to creating libraries of compounds for screening purposes.
Biomedical Applications: Functionalized polymers derived from acrylates are used extensively in biomedical applications, including contact lenses, bone cements, and drug delivery systems. researchgate.netresearchgate.net Surfaces coated with functional polymers can be designed to have specific interactions with biological systems, for example, to create antibacterial surfaces or to promote cell adhesion. rsc.orgmdpi.com
Scope and Objectives of Advanced Research on this compound
Future research focused on this compound is likely to expand upon its demonstrated potential. The primary objectives of advanced research would include:
Development of Novel Polymers: A key objective is the synthesis and characterization of homopolymers and copolymers using this monomer. Research would aim to correlate the polymer structure with its physical and chemical properties, such as thermal stability, mechanical strength, and responsiveness to stimuli like pH or temperature. researchgate.net
Synthesis of Heterocyclic Compounds: A significant research direction involves using this compound as a precursor for the synthesis of novel heterocyclic systems. The intramolecular reactions involving the amine and acrylate functionalities could lead to quinoline (B57606) derivatives or other nitrogen-containing heterocycles, which are of high interest in medicinal chemistry. nih.gov
Exploration of Photophysical Properties: The extended π-conjugated system spanning the phenyl ring and the acrylate group suggests potential for applications in optoelectronics. Research could investigate the nonlinear optical properties and fluorescence characteristics of the molecule and its derivatives. researchgate.net
Computational and Mechanistic Studies: To fully exploit its synthetic potential, detailed mechanistic studies of its reactions are necessary. Computational methods, such as Density Functional Theory (DFT), can provide deep insights into reaction pathways and transition states, guiding the rational design of new synthetic methodologies. nih.gov
Green Synthesis and Process Optimization: Developing more sustainable and efficient synthetic routes to this compound and its derivatives is a continuous objective. This includes exploring novel catalytic systems and reaction conditions that minimize waste and energy consumption. rsc.orgrsc.org
Properties
IUPAC Name |
methyl (E)-3-(3-aminophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,11H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSGRXIKJCLEAN-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functional Group Transformations of Methyl E 3 3 Aminophenyl Acrylate
Reactions Involving the Acrylate (B77674) Moiety
The acrylate portion of the molecule is an α,β-unsaturated ester, which is susceptible to a variety of addition reactions at the carbon-carbon double bond.
Nucleophilic Conjugate Additions (e.g., Michael Additions, Aza-Michael Additions)
The electron-withdrawing nature of the ester group polarizes the C=C double bond, making the β-carbon electrophilic and prone to attack by nucleophiles in a conjugate addition reaction, commonly known as the Michael addition.
Michael Additions: While specific examples involving methyl (E)-3-(3-aminophenyl)acrylate are not extensively documented in the provided results, the general reactivity of acrylates is well-established. They readily undergo Michael additions with a wide range of nucleophiles, including enolates, amines, and thiols. upc.edu The reaction is typically catalyzed by a base, which deprotonates the nucleophile, increasing its reactivity.
Aza-Michael Additions: The addition of amines to acrylates, known as the aza-Michael addition, is a particularly relevant transformation for this substrate. nih.govresearchgate.netresearchgate.netnih.gov This reaction can occur intermolecularly or even intramolecularly. The amino group present in the molecule itself can potentially act as a nucleophile, leading to oligomerization or polymerization under certain conditions. However, the amino group's nucleophilicity is somewhat attenuated by its attachment to the aromatic ring.
Studies on similar systems, such as the reaction of benzylamine (B48309) with methyl acrylate, have shown that the aza-Michael addition can be efficiently promoted by microwave irradiation, significantly reducing reaction times and improving yields. researchgate.netnih.gov The use of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also facilitate the aza-Michael addition of amines to acrylates under solvent-free conditions. mdpi.com These findings suggest that this compound would be a suitable substrate for such transformations, allowing for the introduction of various amine-containing substituents at the β-position of the acrylate. georgiasouthern.edu
The general scheme for the aza-Michael addition is as follows:
Step 1: A nitrogen-based nucleophile attacks the β-carbon of the acrylate.
Step 2: The resulting enolate is protonated to yield the final β-amino ester product.
The selectivity between 1,4-addition (Michael) and 1,2-addition (to the carbonyl group) can be influenced by reaction conditions. mdpi.com
Table 1: Examples of Aza-Michael Additions with Acrylates
| Nucleophile | Acrylate | Catalyst/Conditions | Product Type | Reference |
| Benzylamine | Methyl acrylate | Microwave irradiation | β-amino ester | researchgate.netnih.gov |
| Diethylene triamine | Acrylate mixture | Stoichiometric, near-ambient | β-amino adduct | upc.edu |
| Benzylamine | Methyl 3-(4-nitrophenyl)acrylate | DBU, microwave | β-amino ester | mdpi.com |
| Primary/Secondary Amides | Electron-deficient alkenes | Base | N-substituted amides | georgiasouthern.edu |
Cycloaddition Reactions (e.g., [2+2], [4+2]) and Their Mechanistic Insights
The carbon-carbon double bond of the acrylate moiety can also participate in cycloaddition reactions.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a common reaction for α,β-unsaturated carbonyl compounds. nih.govresearchgate.net While direct examples with this compound are not specified, related compounds like naphthalene (B1677914) acrylic acids undergo photodimerization to form cyclobutane (B1203170) derivatives. nih.gov These reactions can be influenced by templates to control the stereochemistry of the resulting cycloadducts. It is plausible that this compound could undergo similar light-induced cycloadditions, either with itself or with other alkenes, to form substituted cyclobutanes.
[4+2] Cycloaddition (Diels-Alder Reaction): The acrylate double bond can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene. Palladium-catalyzed dicyanative [4+2] cycloadditions have been reported for methyl acrylate with ene-enynes, proceeding through a stepwise mechanism to form complex cyclic structures. nih.gov Photoinduced [4+2] cycloadditions of vinyldiazo compounds with dienophiles like furan (B31954) and cyclopentadiene (B3395910) have also been demonstrated. rsc.org These examples highlight the potential of the acrylate moiety in this compound to participate in [4+2] cycloadditions, providing access to cyclohexene (B86901) derivatives. The reaction of N-aryl cyclobutylamines with methyl acrylate can also lead to formal [4+2] cycloaddition products under photoredox catalysis. researchgate.net
[3+2] Cycloaddition: Phosphine-catalyzed [3+2] cycloaddition of allenoates to α-substituted acrylates is a known method for synthesizing functionalized cyclopentenes. acs.org Additionally, photoactivated formal [3+2] cycloadditions of N-aryl cyclopropylamines with acrylates have been reported, proceeding without a photocatalyst. chemrxiv.org This suggests that the acrylate in this compound could serve as a dipolarophile or a radical acceptor in various [3+2] cycloaddition strategies.
Radical Polymerization Initiation and Propagation Mechanisms
The acrylate functionality makes this compound a monomer suitable for radical polymerization. researchgate.netblogspot.com The polymerization process typically involves three main steps: initiation, propagation, and termination.
Initiation: The polymerization is initiated by a radical species, which can be generated from an initiator molecule (e.g., benzoyl peroxide or azobisisobutyronitrile, AIBN) through thermal or photochemical decomposition. The initiator radical adds to the β-carbon of the acrylate double bond, forming a new radical centered on the α-carbon.
Propagation: The newly formed radical then adds to the double bond of another monomer molecule, propagating the polymer chain. This step repeats, leading to the formation of a long polymer chain. The synthesis of high molecular weight poly(methyl methacrylate) has been achieved through various polymerization techniques, including free radical polymerization. mdpi.com
Termination: The growing polymer chains are eventually terminated by combination or disproportionation reactions between two radical chains.
The amino group on the phenyl ring could potentially influence the polymerization process. It might act as a chain transfer agent or participate in side reactions, depending on the reaction conditions. The synthesis of functionalized polymers often involves the polymerization of monomers containing protected functional groups, followed by deprotection. beilstein-journals.org For instance, amino-functionalized (meth)acryl polymers have been prepared using monomers with protected amino groups to prevent undesired side reactions during polymerization. beilstein-journals.org
Table 2: Polymerization of Acrylate Monomers
| Monomer | Polymerization Method | Initiator | Resulting Polymer | Reference |
| Methyl Methacrylate (B99206) | Free Radical Polymerization | Redox initiator | Poly(methyl methacrylate) | blogspot.com |
| Methyl Acrylate | Sonochemical Polymerization | Sodium peroxodisulphate | Poly(methyl acrylate) | researchgate.net |
| (Br-t-BOC)-aminoethyl (meth)acrylates | Free Radical Polymerization | V-70 | Poly((Br-t-BOC)-aminoethyl (meth)acrylate) | beilstein-journals.org |
| 4-acetylphenyl acrylate and glycidyl (B131873) methacrylate | Free Radical Polymerization | Benzoyl peroxide | Copolymer | researchgate.net |
| Methyl Methacrylate | Dispersion Polymerization | - | Poly(methyl methacrylate) | mdpi.com |
Reactions Involving the Aminophenyl Moiety
The aminophenyl group offers another site for chemical modification, primarily through reactions of the amino group and electrophilic substitution on the aromatic ring.
Derivatization of the Amino Group (e.g., Amidation, Alkylation, Acylation, Arylation)
The primary amino group is a nucleophilic center and can readily react with various electrophiles.
Amidation/Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. This is a common transformation used to introduce a wide range of functional groups or to protect the amino group during other reactions. For example, the reaction of an amine with an acyl chloride typically occurs in the presence of a base to neutralize the HCl byproduct. google.com The amidation of poly(methyl acrylate) itself with amines is a known post-polymerization modification technique. researchgate.net
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Arylation: The amino group can undergo N-arylation through reactions like the Buchwald-Hartwig amination, which involves a palladium catalyst to couple the amine with an aryl halide or triflate. This allows for the synthesis of diarylamine derivatives.
A study on the cyclization reaction of the ortho-isomer, (E)-methyl 3-(2-aminophenyl)acrylate, with phenylisothiocyanate highlights the reactivity of the amino group in nucleophilic addition, which is a key step in the formation of heterocyclic structures. nih.gov
Electrophilic Aromatic Substitution and Directed Functionalization of the Phenyl Ring
The substituents already present on the benzene (B151609) ring, the amino group (-NH₂) and the (E)-3-methoxy-3-oxoprop-1-en-1-yl group, direct the position of incoming electrophiles in electrophilic aromatic substitution reactions.
The amino group is a powerful activating and ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. libretexts.org The acrylate substituent, being an electron-withdrawing group, is a deactivating and meta-directing group.
In the case of this compound, the two substituents are meta to each other. The powerful activating effect of the amino group will dominate the directing effect. Therefore, incoming electrophiles will be directed to the positions ortho and para to the amino group. The positions are C2, C4, and C6 (numbering the carbon attached to the acrylate as C1, the carbon with the amino group as C3).
Position 2: Ortho to the amino group.
Position 4: Para to the amino group.
Position 6: Ortho to the amino group.
Steric hindrance from the adjacent acrylate group might disfavor substitution at the C2 position to some extent, potentially leading to a preference for substitution at the C4 and C6 positions.
Typical electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (Br, Cl) using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide/Lewis acid or an acyl halide/Lewis acid, respectively. libretexts.org However, the presence of the strongly activating amino group can lead to complications in Friedel-Crafts reactions, such as over-alkylation and catalyst poisoning. The amino group is often protected (e.g., as an amide) before carrying out these reactions. youtube.com
The functionalization of phenyl rings can be influenced by a combination of resonance, steric, and inductive effects of the substituents. mdpi.com
Transition Metal-Catalyzed Coupling Reactions Involving the Aryl Amine
The primary amino group on the phenyl ring of this compound is a key functional handle for carbon-nitrogen (C-N) bond formation through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination stands as a paramount example of such transformations, enabling the coupling of amines with aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.org In this context, this compound can serve as the amine coupling partner, reacting with a diverse range of aryl halides (iodides, bromides, chlorides) and triflates to generate more complex diarylamine structures. wikipedia.orglibretexts.org
The catalytic cycle for this palladium-catalyzed reaction generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is critical and several "generations" of sterically demanding, electron-rich ligands have been developed to improve reaction scope and efficiency, accommodating even challenging substrates. wikipedia.orgresearchgate.net
While specific studies detailing the Buchwald-Hartwig amination of this compound are not prevalent in the reviewed literature, the general applicability of the reaction to primary aryl amines is well-established. organic-chemistry.orgnih.gov The reaction conditions typically involve a palladium precursor, a suitable phosphine ligand, and a base.
Table 1: Representative Conditions for Buchwald-Hartwig Amination This table illustrates general conditions for the coupling of primary aryl amines with aryl halides and is not based on specific experimental data for this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 80-110 |
| [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | NaOtBu | Dioxane | 25-100 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | t-BuOH | 80-110 |
| PdCl₂(P(o-Tolyl)₃)₂ | - | K₂CO₃ | Toluene | 100 |
Data compiled from general principles of the Buchwald-Hartwig amination. libretexts.orgresearchgate.net
Tandem and Cascade Reactions Utilizing Multiple Reactive Sites for Chemical Diversity
The coexistence of a nucleophilic amine and an electrophilic α,β-unsaturated system (Michael acceptor) in this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. nih.gov Such processes are highly efficient for rapidly building molecular complexity, particularly in the synthesis of heterocyclic scaffolds which are prominent in medicinal chemistry. organic-chemistry.orgopenmedicinalchemistryjournal.com
A plausible tandem sequence could be initiated by an intermolecular reaction at one site, which then triggers a subsequent intramolecular cyclization involving the other functional group. For instance, an initial aza-Michael addition of an external amine to the acrylate moiety could be followed by an intramolecular cyclization involving the aryl amine.
More directly, the inherent functionalities allow for intramolecular reactions or reactions with bifunctional reagents. A notable study on the analogous compound, (E)-methyl 3-(2-aminophenyl)acrylate (the ortho-isomer), demonstrated its utility in a cyclization reaction with phenylisothiocyanate. nih.gov This reaction proceeds through nucleophilic addition, cyclization, and tautomerization to form a quinoline (B57606) derivative, showcasing how the amine and acrylate groups can work in concert. nih.gov By analogy, this compound could be expected to participate in similar tandem reactions to produce various N-heterocycles, a cornerstone of modern drug discovery. nih.gov
Table 2: Potential Reagents for Tandem Reactions with this compound This table presents hypothetical reaction partners for generating chemical diversity based on the compound's functional groups.
| Reagent Type | Potential Reaction Pathway | Resulting Scaffold |
| Isothiocyanates (R-NCS) | Nucleophilic attack by aryl amine, followed by intramolecular cyclization onto the acrylate. | Dihydropyrimidinone derivatives |
| Diketones / β-Ketoesters | Condensation with aryl amine (e.g., Friedländer annulation) involving the activated methylene (B1212753) of the acrylate side chain. | Substituted quinolines |
| Acyl Halides (R-COCl) | Acylation of the amine, followed by intramolecular cyclization (e.g., Bischler-Napieralski type). | Indole or quinoline precursors |
| Bromoacetyl bromide | N-alkylation followed by intramolecular C-alkylation at the α-carbon of the acrylate. | Benzodiazepine (B76468) derivatives |
Stereoselective Transformations and Applications of Chiral Auxiliaries
Stereoselective control is a central theme in modern organic synthesis. For this compound, stereocontrol can be pursued either through asymmetric reactions at the prochiral acrylate double bond or by employing a chiral auxiliary. A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com
A common strategy involves the covalent attachment of the auxiliary to the substrate. In the case of this compound, the primary amine is the logical point of attachment. The amine could be acylated with a chiral carboxylic acid derivative or, more commonly, it could be transformed into a chiral amide or imide by reacting with a precursor to a well-established auxiliary, such as an Evans oxazolidinone or a Myers pseudoephenamine. wikipedia.orgnih.govharvard.edu Once the chiral auxiliary is in place, it can direct stereoselective transformations such as conjugate additions to the acrylate system or cycloadditions.
For example, the formation of a chiral amide using pseudoephenamine has been shown to be highly effective in directing diastereoselective alkylation reactions. nih.govharvard.edu While specific applications to this compound have not been documented, the principles are broadly applicable. The auxiliary creates a chiral environment around the reactive site, making one face of the acrylate double bond sterically more accessible to incoming reagents than the other, thus leading to a single diastereomer as the major product. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched product. wikipedia.orgnih.gov
Table 3: Common Chiral Auxiliaries Potentially Applicable to this compound This table lists common chiral auxiliaries that could be attached via the amine functionality to direct stereoselective reactions.
| Chiral Auxiliary Class | Example Auxiliary | Method of Attachment | Targeted Reaction |
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Formation of an N-acylated derivative, then attachment to the aryl amine. | Asymmetric Michael Addition |
| Pseudoephedrine/Pseudoephenamine | (1S,2S)-(+)-Pseudoephedrine | Amide formation between the aryl amine and a derivatized auxiliary. | Asymmetric Conjugate Addition |
| Camphorsultams | (1S)-(-)-2,10-Camphorsultam | Sulfonamide formation with the aryl amine. | Asymmetric Diels-Alder Reaction |
| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide | Condensation with the aryl amine to form a sulfinamide. | Asymmetric Addition to Imines |
Data compiled from established principles of asymmetric synthesis. wikipedia.orgsigmaaldrich.comnih.govscielo.org.mx
Advanced Spectroscopic and Structural Elucidation of Methyl E 3 3 Aminophenyl Acrylate and Its Reaction Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of methyl (E)-3-(3-aminophenyl)acrylate. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the compound's constitution and the (E)-configuration of the double bond.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the acrylate (B77674) moiety, and the methyl ester protons. The protons on the 3-aminophenyl ring typically appear as a complex multiplet pattern in the aromatic region (approx. δ 6.6-7.2 ppm). The chemical shifts and splitting patterns are influenced by the electron-donating amino group. The two vinylic protons are diastereotopic and will appear as doublets. The proton α to the carbonyl group is expected at a higher chemical shift (downfield) than the proton β to the carbonyl. A large coupling constant (typically >15 Hz) between these two protons is characteristic of the (E) or trans configuration. The methyl protons of the ester group will present as a sharp singlet, typically around δ 3.7 ppm. chemicalbook.com The amino (-NH₂) protons may appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data. Key signals include the carbonyl carbon of the ester group (around δ 167 ppm), the vinylic carbons, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the position of the amino and acrylate substituents. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments. researchgate.net Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons, providing definitive structural proof. researchgate.netmdpi.com
Expected ¹H and ¹³C NMR Data for this compound
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Correlations (HMBC) |
|---|---|---|---|
| -OC H₃ | ~3.7 (s, 3H) | ~51 | Proton singlet to carbonyl carbon |
| C =O | - | ~167 | - |
| α-vinylic C H | ~6.4 (d, J ≈ 16 Hz, 1H) | ~118 | Proton doublet to carbonyl carbon |
| β-vinylic C H | ~7.6 (d, J ≈ 16 Hz, 1H) | ~144 | Proton doublet to aromatic C1' |
| Aromatic C H | ~6.6-7.2 (m, 4H) | ~115-135 | Protons to adjacent and distant carbons |
| C -NH₂ | - | ~146 | - |
Mass Spectrometry Techniques for Molecular Structure Confirmation, Isotope Analysis, and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight (177.2 g/mol ). biosynth.comachemblock.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The energy imparted during ionization can cause the molecular ion to break apart into smaller, stable fragment ions. uni-saarland.de For this compound, characteristic fragmentation pathways are expected. Studies on related substituted 3-phenylpropenoates show that common losses include the methoxy (B1213986) radical (˙OCH₃) from the ester, leading to a fragment ion at m/z 146. nih.gov Another likely fragmentation is the loss of the entire methoxycarbonyl group (˙COOCH₃) or cleavage resulting in a substituted benzopyrylium ion. nih.gov Analysis of related nitrophenylacrylates also shows characteristic fragmentation patterns that can help predict the behavior of the aminophenyl analogue. researchgate.net High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental formula, confirming the C₁₀H₁₁NO₂ composition. biosynth.com
Predicted Key Fragments in the EI Mass Spectrum
| m/z Value | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 177 | [M]⁺˙ (Molecular Ion) | - |
| 146 | [M - OCH₃]⁺ | ˙OCH₃ |
| 118 | [M - COOCH₃]⁺ | ˙COOCH₃ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis of Chemical Bonds
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The FTIR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands are expected for the various functional groups. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the α,β-unsaturated ester is a strong, sharp band, expected around 1710-1730 cm⁻¹. The C=C stretching of the acrylate double bond will appear around 1630-1650 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, while C-H stretching from the aromatic ring and vinylic positions are found just above 3000 cm⁻¹. The C-O stretching vibrations of the ester group will produce strong bands in the 1100-1300 cm⁻¹ range. rsc.orgnih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is typically weaker in Raman than in IR, the C=C stretches of both the acrylate and the aromatic ring are often strong and provide clear signals. nih.gov This makes Raman spectroscopy particularly useful for analyzing the carbon skeleton of the molecule. For instance, a strong band around 1630 cm⁻¹ would further confirm the C=C double bond. rsc.org
Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Amine (N-H) | Stretch | 3300-3500 (two bands) | Weak |
| Aromatic/Vinylic (C-H) | Stretch | 3000-3100 | Strong |
| Carbonyl (C=O) | Stretch | 1710-1730 (strong) | Moderate |
| Alkene (C=C) | Stretch | 1630-1650 (moderate) | Strong |
| Aromatic (C=C) | Stretch | 1450-1600 (variable) | Strong |
X-ray Crystallography for Precise Solid-State Molecular Structure and Intermolecular Interaction Characterization
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.gov Although no published crystal structure for this compound is currently available, the technique would provide invaluable data if suitable crystals could be grown.
The analysis would yield precise bond lengths, bond angles, and torsion angles. This would experimentally confirm the (E)-configuration of the double bond and reveal the planarity of the acrylate system and the phenyl ring. Furthermore, X-ray crystallography would elucidate the intermolecular interactions that dictate the crystal packing. A key feature to investigate would be hydrogen bonding involving the amine group's protons as donors and the ester's carbonyl oxygen as a potential acceptor. These interactions could link molecules into chains, sheets, or more complex three-dimensional networks, influencing the material's physical properties.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination and Stereochemical Assignment (if chiral derivatives are synthesized)
This compound is an achiral molecule and therefore does not exhibit chiroptical activity. However, chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), would become a critical analytical tool if chiral derivatives of the compound were to be synthesized.
For instance, if a chiral center were introduced into the molecule, either through reaction at the amine or by using a chiral alcohol to form the ester, the resulting product could exist as a pair of enantiomers. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer would produce a mirror-image ECD spectrum. This technique could be used to determine the enantiomeric excess (ee) of a non-racemic mixture and, when compared with theoretical calculations, could be used to assign the absolute configuration of the stereogenic center.
Computational and Theoretical Investigations of Methyl E 3 3 Aminophenyl Acrylate Systems
Density Functional Theory (DFT) Studies on Electronic Structure, Energetics, and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For methyl (E)-3-(3-aminophenyl)acrylate, DFT calculations are crucial for predicting its geometry, electronic properties, and reactivity. nih.govresearchgate.net Functionals like B3LYP are commonly paired with basis sets such as 6-31++G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov These studies typically begin by optimizing the molecule's ground-state geometry to find its most stable conformation.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity. researchgate.netpku.edu.cn Conversely, the LUMO is the innermost empty orbital, acts as an electron acceptor, and its energy level relates to electrophilicity. researchgate.netpku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the amino group is expected to significantly raise the HOMO energy, making the molecule a good electron donor, while the acrylate (B77674) portion conjugated with the phenyl ring influences the LUMO energy.
DFT calculations for similar aromatic esters and amines provide insight into the expected values. mdpi.comresearchgate.net These calculations allow for the quantification of global reactivity descriptors.
Table 1: Representative Global Reactivity Descriptors (Illustrative)
This table presents illustrative values for this compound based on typical DFT calculations for similar molecules. Actual values would be derived from specific computational outputs.
| Parameter | Formula | Illustrative Value (eV) | Description |
|---|---|---|---|
| EHOMO | - | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | - | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.65 | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net |
| Ionization Potential (I) | -EHOMO | 5.85 | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.20 | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | 3.525 | Measures the ability of the molecule to attract electrons. researchgate.net |
| Chemical Hardness (η) | (I - A) / 2 | 2.325 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | 0.215 | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | 2.67 | A measure of the energy lowering due to maximal electron flow. |
DFT is instrumental in mapping out potential reaction mechanisms by identifying intermediates, transition states (TS), and calculating the associated energy barriers. nih.govnih.gov This is particularly valuable for understanding reactions such as cyclization, polymerization, or hydrolysis. For instance, a study on the cyclization of the related isomer, (E)-methyl 3-(2-aminophenyl)acrylate, demonstrated how DFT can unravel a complex reaction mechanism involving nucleophilic addition, proton transfer, and intramolecular cyclization. nih.gov
In such a study, the reaction coordinates are meticulously calculated to locate the transition state structures, which represent the highest energy point along the reaction pathway. nih.gov The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified TS correctly connects the reactants and products. nih.gov For this compound, DFT could be used to model its reaction with an electrophile, predicting the pathway for addition to the amine or the phenyl ring and calculating the activation energies for each potential route.
Table 2: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Reaction
This table illustrates the type of data generated from transition state analysis for a hypothetical reaction of this compound, drawing parallels from studies on related molecules. nih.gov
| Reaction Step | Description | Illustrative Activation Energy (kcal/mol) |
|---|---|---|
| Step 1: Nucleophilic Attack | The initial attack of the amine nitrogen on an electrophile. | 15.2 |
| Step 2: Proton Transfer | A proton shuttle mechanism, possibly assisted by solvent molecules. | 8.5 |
| Step 3: Ring Closure | Intramolecular cyclization to form a new ring structure. | 22.1 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions in Condensed Phases
While DFT is excellent for single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., in a solvent or as part of a larger assembly) over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the forces between atoms. nih.gov
For this compound, MD simulations can reveal its conformational flexibility, such as rotation around single bonds, and its preferred shapes in solution. researchgate.net A key application is the study of intermolecular interactions. Simulations can model how the molecule interacts with solvent molecules, such as water or organic solvents, by analyzing radial distribution functions to understand the solvation shell structure. researchgate.netresearchgate.net This is critical for predicting solubility and understanding how the solvent might influence reactivity. acs.org Furthermore, MD can simulate the aggregation behavior of multiple molecules, showing how they might interact with each other through hydrogen bonding (via the -NH2 group), π-π stacking (via the phenyl ring), and dipole-dipole interactions. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity or a specific physicochemical property. researchgate.netvjst.vn The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecule. nih.gov These descriptors are then used to build a statistical model that can predict the activity of new, untested compounds.
For this compound, a QSAR study would begin by calculating a wide range of descriptors. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters). vjst.vn A statistical method, such as partial least squares (PLS) regression, is then used to create an equation linking a selection of these descriptors to an observed activity. vjst.vn The focus here is on the theoretical aspect—identifying which molecular features are predicted to be most influential for a given property, which can guide the rational design of derivatives with enhanced characteristics.
Table 3: Examples of Molecular Descriptors for QSAR Modeling
This table lists various types of molecular descriptors that would be calculated for this compound in a QSAR study. researchgate.netnih.gov
| Descriptor Class | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight | Size of the molecule. |
| Number of H-bond donors/acceptors | Potential for hydrogen bonding. | |
| Topological (2D) | Wiener Index | Molecular branching and compactness. |
| Kappa Shape Indices | Molecular shape relative to linear and branched alkanes. | |
| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | Area of the molecule accessible to a solvent. |
| Molecular Volume | The three-dimensional space occupied by the molecule. | |
| Physicochemical | LogP (Octanol-Water Partition Coeff.) | Hydrophobicity/lipophilicity. |
| Molar Refractivity | Polarizability and dispersion forces. | |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. |
| Dipole Moment | Overall polarity of the molecule. |
Prediction of Spectroscopic Parameters and Validation with Experimental Data for Structural Assignment
Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which serves as a powerful tool for validating experimentally determined structures. nih.govresearchgate.net By calculating parameters like vibrational frequencies (IR), chemical shifts (NMR), and electronic transitions (UV-Vis), and comparing them to experimental spectra, one can confirm the structural assignment of a synthesized compound. researchgate.netresearchgate.net
Theoretical vibrational analysis produces a list of frequencies and intensities corresponding to the normal modes of vibration (e.g., N-H stretch, C=O stretch). nih.gov These calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental FT-IR spectra. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), which can be directly compared to experimental values. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the λ(max) values that correspond to electronic transitions, such as π→π* transitions in the conjugated system of this compound. nih.gov
Table 4: Illustrative Comparison of Experimental vs. DFT-Calculated Spectroscopic Data
This table provides a hypothetical comparison to illustrate the validation process. Experimental values are typical for the functional groups present; calculated values reflect the expected accuracy of DFT methods. nih.govresearchgate.net
| Spectroscopic Parameter | Functional Group/Proton | Experimental Value (Typical) | Calculated Value (Illustrative) |
|---|---|---|---|
| FT-IR (cm⁻¹) | N-H stretch (amine) | 3450-3300 | 3415, 3320 |
| C=O stretch (ester) | ~1715 | 1725 | |
| C=C stretch (alkene) | ~1640 | 1645 | |
| ¹H NMR (ppm) | -NH₂ | ~3.7 | 3.65 |
| -OCH₃ | ~3.8 | 3.82 | |
| Vinyl protons | 6.4 - 7.8 | 6.45, 7.75 | |
| ¹³C NMR (ppm) | C=O (ester) | ~167 | 168.5 |
| C-NH₂ (aromatic) | ~147 | 146.8 | |
| UV-Vis (nm) | π→π* transition | ~310 | 305 |
Applications of Methyl E 3 3 Aminophenyl Acrylate As a Versatile Building Block in Organic Synthesis
Methyl (E)-3-(3-aminophenyl)acrylate as a Precursor for Diverse Heterocyclic Compound Synthesis
The bifunctional nature of this compound makes it an excellent starting material for the synthesis of a wide array of heterocyclic compounds. The presence of both a primary amine and an α,β-unsaturated ester within the same molecule allows for intramolecular or intermolecular cyclization reactions to form various ring systems.
Key Reaction Pathways:
Synthesis of Quinolones and Dihydroquinolones: The amino group can react with a suitable partner, followed by cyclization involving the acrylate (B77674) moiety. For instance, reaction of the amine with a β-ketoester could initiate a Gould-Jacobs or Conrad-Limpach type reaction, ultimately leading to the formation of quinolone scaffolds after cyclization and aromatization.
Formation of Benzodiazepines and Benzothiazepines: Condensation of the amino group with appropriate dicarbonyl compounds or their equivalents can lead to the formation of seven-membered rings. The acrylate portion can participate as an electrophile in intramolecular cyclization steps, paving the way for the synthesis of substituted benzodiazepine (B76468) derivatives.
Aza-Michael Addition and Subsequent Cyclization: The inherent reactivity of the acrylate system towards nucleophiles is a cornerstone of its utility. The reaction of related β-aroylacrylic acids with nitrogen nucleophiles like benzimidazole (B57391) or o-phenylenediamine (B120857) under Aza-Michael addition conditions is a known strategy for building complex heterocyclic systems. researchgate.net Similarly, this compound can undergo intermolecular Aza-Michael addition, with the resulting adduct being a precursor for further cyclization into nitrogen-containing heterocycles. Mechanistic studies on the related isomer, (E)-methyl 3-(2-aminophenyl)acrylate, highlight the complexity and potential for multicatalysis in such cyclization reactions, where the substrate itself can act as a catalyst. nih.gov
The table below illustrates some potential heterocyclic systems that can be synthesized from this versatile precursor.
| Co-reactant | Reaction Type | Resulting Heterocyclic Core |
| β-Ketoesters | Condensation / Cyclization | Substituted Quinolones |
| Phosgene Equivalents | Acylation / Cyclization | Benzoxazinones |
| Isothiocyanates | Addition / Cyclization | Thiohydantoins / Benzothiazinones |
| α-Haloketones | Alkylation / Cyclization | Dihydrobenzodiazepines |
Role in the Construction of Complex Organic Scaffolds and Natural Product Analogues
The strategic placement of reactive functional groups allows this compound to serve as a linchpin in the assembly of complex molecular frameworks and analogues of natural products. The discovery of scaffolds like 3-hydroxy-2-aryl acrylate has underscored the importance of such building blocks in creating bioactive compounds. rsc.org
The compound's three primary reactive sites can be addressed sequentially or in tandem to build molecular complexity:
The Amino Group: Can be readily acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions to attach various side chains or link to other molecular fragments.
The Acrylate Double Bond: Serves as a classic Michael acceptor for the addition of a wide range of carbon and heteroatom nucleophiles. nih.gov It can also participate in cycloaddition reactions or be subjected to hydrogenation.
The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for functionalization, such as amide bond formation. It can also be reduced to an allylic alcohol.
This multi-faceted reactivity allows chemists to use the compound as a central scaffold, branching out in at least three directions to construct elaborate molecules that might be difficult to access through other synthetic routes.
Development of Novel Synthetic Methodologies Leveraging the Compound's Unique Reactivity Profile
The unique electronic properties of this compound, which combine an electron-donating amino group with an electron-withdrawing acrylate system, make it a subject for the development of new synthetic methods. klinger-lab.de This "push-pull" character can be exploited to achieve novel transformations.
Research into related functional acrylates has led to new synthetic routes for monomers and polymers. researchgate.net For example, multicomponent reactions, such as the Passerini reaction, have been employed to create functional methacrylate (B99206) monomers in high yields. researchgate.net This highlights a broader trend in developing efficient methods to synthesize functionalized building blocks.
The reactivity of this compound can be harnessed in several ways:
Tandem Reactions: A single synthetic operation could trigger a cascade of reactions, such as an initial Michael addition followed by an intramolecular cyclization involving the amino group.
Catalytic Asymmetric Transformations: The acrylate moiety is a prime candidate for enantioselective conjugate addition reactions, allowing for the introduction of stereocenters with high control.
Polymer Chemistry: Like other acrylate monomers, this compound can be polymerized. The amino group provides a site for post-polymerization modification, enabling the synthesis of functional polymers with tailored properties. The synthesis of amino-containing (meth)acrylic polymers often requires suitable protecting groups for the amine functionality during polymerization. beilstein-journals.org
The table below summarizes the key reactive sites and the types of reactions they enable, forming the basis for new methodological development.
| Reactive Site | Functional Group | Potential Transformations |
| Phenyl Ring | Amino Group (-NH₂) | Acylation, Alkylation, Sulfonylation, Diazotization, Metal-catalyzed Cross-Coupling |
| Acrylate System | Alkene (C=C) | Michael Addition, Hydrogenation, Cycloaddition, Heck Reaction |
| Acrylate System | Ester (-COOCH₃) | Hydrolysis, Amidation, Reduction, Transesterification |
Utilization in Chemical Library Generation for High-Throughput Screening
In modern drug discovery and materials science, high-throughput screening (HTS) is employed to rapidly evaluate large numbers of compounds for a specific biological or material property. The generation of vast and diverse chemical libraries is fundamental to this process. enamine.net this compound is an ideal building block for this purpose. chemshuttle.com
Combinatorial methods that allow for the synthesis of libraries containing millions or even billions of compounds rely on versatile starting materials that can be easily and reliably functionalized. nih.govchemrxiv.org The distinct reactive handles on this compound allow for its incorporation into combinatorial synthesis workflows.
Workflow Integration:
Scaffold Decoration: The core structure of this compound can be "decorated" by reacting its different functional groups with large sets of diverse reactants.
Amine Derivatization: A library of carboxylic acids or sulfonyl chlorides can be used to acylate or sulfonylate the amino group, creating a first level of diversity.
Michael Addition: A library of thiols or secondary amines can be added across the acrylate double bond in a Michael addition reaction, introducing a second point of diversity.
By combining, for example, 100 different acylating agents with 100 different Michael donors, a chemist can rapidly generate a library of 10,000 unique compounds from this single building block. This approach significantly accelerates the discovery of new molecules with desired properties.
Polymerization and Advanced Material Science Applications of Methyl E 3 3 Aminophenyl Acrylate
Homopolymerization of Methyl (E)-3-(3-aminophenyl)acrylate
The synthesis of homopolymers from this compound is the first step toward understanding its material properties. Both conventional free-radical polymerization and more advanced controlled/living radical polymerization techniques can be considered for this purpose.
Free-radical polymerization is a common method for producing polymers from vinyl monomers like acrylates. The process is typically initiated by the thermal or photochemical decomposition of an initiator molecule to generate free radicals. These radicals then add to the double bond of the monomer, initiating a chain reaction that leads to the formation of a high molecular weight polymer.
For the free-radical polymerization of this compound, the reaction would proceed through the standard steps of initiation, propagation, and termination. The kinetics of acrylate (B77674) polymerization are well-documented and are characterized by high propagation rates. semanticscholar.org The rate of polymerization is influenced by factors such as monomer and initiator concentrations, temperature, and the solvent used. researchgate.net
The presence of the aminophenyl group in this compound may influence the polymerization kinetics. The amine functionality could potentially participate in chain transfer reactions, which would limit the molecular weight of the resulting polymer. However, studies on similar amino-functionalized methacrylates have shown that polymerization can proceed efficiently. researchgate.net The electronic effects of the aminophenyl substituent on the acrylate double bond could also affect its reactivity.
Table 1: Illustrative Kinetic Parameters in Free-Radical Polymerization of Acrylates
| Parameter | Description | Typical Range of Values for Acrylates |
|---|---|---|
| kp (Propagation rate constant) | Rate constant for the addition of a monomer to the growing polymer chain. | 103 - 105 L mol-1 s-1 |
| kt (Termination rate constant) | Rate constant for the termination of two growing polymer chains. | 106 - 108 L mol-1 s-1 |
| CM (Chain transfer to monomer constant) | Ratio of the rate of chain transfer to monomer to the rate of propagation. | 10-5 - 10-4 |
| Ea (Activation energy of propagation) | The minimum energy required for the propagation step to occur. | 15 - 30 kJ mol-1 |
Note: The values in this table are representative of acrylate monomers in general and are for illustrative purposes. Specific values for this compound would need to be determined experimentally.
Controlled/living radical polymerization (CRP) methods have revolutionized polymer synthesis by allowing for the preparation of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. cmu.edu The most prominent CRP techniques include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to establish a dynamic equilibrium between active propagating radicals and dormant species. cmu.edu This equilibrium minimizes the concentration of active radicals, thereby suppressing termination reactions. The application of ATRP to this compound would need to consider the potential interaction of the amine functionality with the copper catalyst, which could lead to catalyst deactivation. rsc.org However, by carefully selecting the ligand for the copper complex and optimizing the reaction conditions, it is often possible to polymerize functional monomers, including those with amine groups. cmu.edursc.org
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is another powerful CRP technique that is known for its tolerance to a wide variety of functional groups and its applicability to a broad range of monomers. scirp.orgresearchgate.net RAFT polymerization is controlled by a chain transfer agent, typically a thiocarbonylthio compound, which reversibly deactivates the growing polymer chains. researchgate.net This method is expected to be highly suitable for the controlled polymerization of this compound, as the amine group is generally compatible with the RAFT process. scirp.org
Table 2: Comparison of ATRP and RAFT for the Polymerization of Functional Acrylates
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain Transfer (RAFT) |
|---|---|---|
| Control Agent | Transition metal complex (e.g., CuBr/ligand) | Thiocarbonylthio compound (RAFT agent) |
| Monomer Scope | Good for styrenes, (meth)acrylates, acrylonitrile | Very broad, including functional monomers |
| Functional Group Tolerance | Sensitive to acidic protons and some amines | Generally very high |
| Experimental Setup | Requires removal of oxygen; catalyst can be colored | Requires removal of oxygen; RAFT agent can be colored |
| End-group Functionality | Halogen atom, which can be further modified | Thiocarbonylthio group, which can be removed or modified |
Copolymerization with Other Monomers for Tunable Properties
Copolymerization is a powerful strategy for creating materials with properties that are intermediate between those of the corresponding homopolymers or that are entirely new. By incorporating this compound with other monomers, it is possible to fine-tune the properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength. rdd.edu.iqresearchgate.net
The synthesis of various copolymer architectures is achievable through different polymerization techniques.
Statistical Copolymers: These are formed when two or more monomers are polymerized simultaneously, leading to a random distribution of monomer units along the polymer chain. The free-radical copolymerization of this compound with common monomers like methyl methacrylate (B99206), styrene (B11656), or other acrylates would yield statistical copolymers. The composition of the copolymer is determined by the feed ratio of the monomers and their reactivity ratios. researchgate.net
Block Copolymers: These consist of long sequences (blocks) of one monomer followed by a block of another monomer. harth-research-group.org They are typically synthesized using controlled/living polymerization techniques like ATRP or RAFT. rsc.orgscirp.org For example, a block copolymer could be prepared by first polymerizing a monomer such as styrene or methyl methacrylate using RAFT, and then adding this compound to grow a second block from the living chain ends. harth-research-group.orggoogle.com The resulting amphiphilic or functional block copolymers can self-assemble into various nanostructures.
Graft Copolymers: These have a main polymer backbone with side chains of a different polymer grafted onto it. Graft copolymers containing this compound could be synthesized by "grafting from" a polymer backbone containing initiator sites, or by "grafting to" a backbone with reactive groups that can couple with pre-made polymer chains.
The primary amine of the aminophenyl group in this compound serves as a versatile functional handle for creating advanced polymer architectures. This functionality can be exploited either during or after polymerization.
The amine group can be used for post-polymerization modification, where it can be reacted with a wide range of electrophilic reagents to introduce new functional groups. This allows for the synthesis of polymers with tailored properties for specific applications. For example, the amine group can be reacted with:
Fluorescent dyes to create labeled polymers for imaging applications.
Biomolecules like peptides or sugars for biomedical applications.
Crosslinking agents to form robust networks.
The incorporation of the aminophenyl group also imparts specific properties to the polymer. The aromatic nature of the phenyl ring can enhance the thermal stability and mechanical properties of the polymer. nih.gov Furthermore, the amine group can provide sites for hydrogen bonding, which can influence the polymer's solubility and self-assembly behavior.
Table 3: Potential Comonomers for Copolymerization with this compound
| Comonomer | Potential Property Modification | Resulting Copolymer Architecture |
|---|---|---|
| Methyl Methacrylate | Increased glass transition temperature and hardness | Statistical, Block |
| n-Butyl Acrylate | Lowered glass transition temperature, increased flexibility | Statistical, Block |
| Styrene | Enhanced thermal stability and refractive index | Statistical, Block |
| Hydroxyethyl Acrylate | Increased hydrophilicity and sites for further reaction | Statistical, Block |
Crosslinking and Network Formation in Polymer Design
The aminophenyl group in polymers derived from this compound is a key feature for the formation of crosslinked networks. Crosslinking transforms linear or branched polymers into a three-dimensional network, resulting in materials with enhanced mechanical strength, thermal stability, and solvent resistance. youtube.comnih.gov
The primary amine on the phenyl ring is a nucleophilic site that can readily react with a variety of difunctional or multifunctional crosslinking agents. google.compolysciences.com This allows for the curing of the polymer at elevated temperatures or in the presence of a catalyst. Common crosslinking chemistries involving primary amines include:
Reaction with Epoxides: The amine group can open the epoxide ring to form a β-hydroxyamine linkage. The use of diepoxides or epoxy resins as crosslinkers can lead to the formation of a durable thermoset network.
Reaction with Isocyanates: Primary amines react rapidly with isocyanates to form urea (B33335) linkages. Diisocyanates are commonly used to crosslink amine-functional polymers, yielding polyurea networks with excellent mechanical properties.
Reaction with Aldehydes: The reaction of the primary amine with aldehydes, such as formaldehyde (B43269) or glutaraldehyde, can form imine (Schiff base) linkages, which can lead to crosslinking. google.com
Michael Addition: Primary amines can undergo Michael addition to activated double bonds, such as those in acrylates or maleimides, providing another route to network formation. rsc.org
The ability to form crosslinked networks makes polymers based on this compound promising candidates for applications in high-performance coatings, adhesives, composites, and encapsulants. The density of crosslinks, and thus the final properties of the material, can be controlled by the concentration of the aminophenyl monomer in the copolymer and the type and amount of crosslinking agent used.
Table 4: Potential Crosslinking Agents for Polymers Containing Aminophenyl Groups
| Crosslinking Agent Class | Chemical Structure of Linkage | Resulting Network Properties |
|---|---|---|
| Diepoxides | β-Hydroxyamine | High strength, good adhesion, chemical resistance |
| Diisocyanates | Urea | High toughness, elasticity, abrasion resistance |
| Dialdehydes | Imine (Schiff Base) | Can be reversible, potential for self-healing materials |
Dual-Curing Systems and Responsive Polymer Design
Dual-curing systems utilize two distinct polymerization or cross-linking reactions that can be initiated by different stimuli. This approach provides significant advantages in material processing, such as initial setting followed by a final cure on demand. The structure of this compound is ideally suited for such systems.
A potential dual-curing mechanism involves an initial amine-acrylate reaction followed by radical photopolymerization. mdpi.com
First Cure (Aza-Michael Addition): The secondary amine on the phenyl ring can undergo aza-Michael addition with the acrylate group of another monomer or a multifunctional acrylate crosslinker. This reaction can proceed at room temperature or with mild heating, allowing for the formation of a self-limiting initial network or gelled state. mdpi.com This first stage provides "green strength" to the material, fixing its shape before the final cure.
Second Cure (Radical Polymerization): The remaining unreacted acrylate double bonds can then be rapidly polymerized using a second stimulus, typically UV light in the presence of a photoinitiator. mdpi.com This step solidifies the material, ensuring high cross-link density and final mechanical properties.
This dual-curing capability is critical for applications requiring complex processing, such as in composite parts and advanced adhesives. mdpi.com
The presence of the amino group is also central to the design of responsive or "smart" polymers. d-nb.info The amine functionality can be protonated in acidic conditions and deprotonated in basic conditions. This change in ionization state alters the polymer's solubility, conformation, and interaction with its environment. nih.gov Polymers incorporating this compound can therefore be designed to be pH-responsive, swelling or collapsing in response to changes in the surrounding pH. nih.govresearchgate.net This behavior is foundational for creating materials for controlled drug delivery, sensors, and smart coatings.
Table 1: Proposed Dual-Curing Mechanism for this compound Systems
| Curing Stage | Reaction Type | Initiator / Conditions | Description | Resulting Property |
|---|---|---|---|---|
| Stage 1 | Aza-Michael Addition | Room Temperature / Mild Heat | The secondary amine on the phenyl ring reacts with an acrylate double bond. | Initial network formation, "green strength," shape setting. |
| Stage 2 | Radical Polymerization | UV Light + Photoinitiator | Polymerization of remaining acrylate groups throughout the material. | Final, high-strength, cross-linked thermoset material. |
Post-Polymerization Modification of Amino-Functionalized Polymers for Enhanced Functionality
Post-polymerization modification is a powerful strategy for synthesizing functional polymers that would be difficult to create through direct polymerization of complex monomers. digitellinc.com Once a polymer backbone is formed from this compound, the pendant aminophenyl groups serve as reactive handles for a wide range of chemical transformations. This allows for the precise introduction of new functionalities to tailor the polymer's properties for specific applications.
The aromatic amine group can undergo several classic organic reactions:
Acylation: Reaction with acid chlorides or anhydrides to form amide linkages. This can be used to attach various functional groups, altering solubility or introducing new interactive sites.
Alkylation: Introducing alkyl chains to modify the polymer's hydrophobicity.
Diazotization: Conversion of the amine to a diazonium salt, which is a versatile intermediate. It can be subsequently replaced by a wide variety of functional groups (e.g., -OH, -CN, halogens) or used in azo-coupling reactions to attach dyes or other chromophores.
This approach separates the challenges of polymerization from those of functionalization, providing a modular and efficient route to complex macromolecular architectures. rsc.org For example, modifying the polymer with hydrophilic moieties like polyethylene (B3416737) glycol (PEG) could enhance its biocompatibility, while attaching specific ligands could enable targeted biological interactions.
Table 2: Potential Post-Polymerization Modification Reactions
| Reaction Type | Reagent Example | New Functional Group | Potential Application |
|---|---|---|---|
| Acylation | Acetyl Chloride | Amide | Control of hydrophilicity/hydrophobicity. |
| Sulfonylation | Dansyl Chloride | Sulfonamide | Introduction of fluorescent labels for imaging. |
| Azo Coupling | Phenol (after diazotization) | Azo Dye | Creation of colored materials or optical sensors. |
| Isocyanate Addition | Phenyl Isocyanate | Urea | Enhanced hydrogen bonding and thermal stability. |
Applications in Advanced Materials Science (Focus on Chemical Design and Structure-Property Relationships)
The unique chemical structure of this compound directly influences the properties of the resulting polymers, making them suitable candidates for a range of advanced material applications.
The performance of coatings and adhesives is intimately linked to the chemical structure of the constituent polymer. Polymers derived from this compound offer a combination of properties that are highly desirable in these applications.
Adhesion Promotion: The pendant aminophenyl groups are key to promoting strong adhesion to various substrates (e.g., metal, glass, ceramics). The amine functionality can form strong hydrogen bonds with surface hydroxyl or oxide layers. Furthermore, it can potentially form covalent bonds with surfaces that have complementary reactive groups (e.g., epoxides), leading to exceptionally durable bonding.
Cross-linking and Cohesion: The acrylate backbone, upon curing, forms a robust, covalently bonded network that provides the necessary cohesive strength and mechanical integrity. The ability to undergo dual-curing allows for the formulation of adhesives that are initially repositionable and then permanently set on command. mdpi.com
Chemical Resistance: A highly cross-linked polymer network, achieved through the complete polymerization of the acrylate groups, generally results in excellent resistance to solvents and other chemical agents.
By tuning the ratio of the monomer to other co-monomers or cross-linkers, the final properties such as flexibility, hardness, and adhesive strength can be precisely controlled.
Table 3: Structure-Property Relationships in Coatings and Adhesives
| Structural Feature of Polymer | Resulting Property | Rationale |
|---|---|---|
| Polyacrylate Backbone | Mechanical Strength, Cohesion | Forms a robust, covalently cross-linked network after curing. |
| Pendant Aminophenyl Group | Adhesion, Cross-linking Site | Forms hydrogen bonds with substrates; provides a reactive site for secondary cure or surface reactions. |
| Aromatic Ring | Thermal Stability, Rigidity | The rigid structure of the phenyl ring contributes to a higher glass transition temperature and thermal stability. |
The design of polymers for specialized applications hinges on incorporating specific chemical functionalities that dictate their behavior in a given environment.
Responsive Polymers: As discussed, the protonatable amine group makes polymers from this compound inherently pH-responsive. d-nb.infonih.gov This can be exploited in applications such as:
Smart Coatings: A coating that changes its properties, such as becoming more permeable or releasing an active agent (e.g., a corrosion inhibitor), when the local pH drops, signaling the onset of corrosion.
Biomedical Hydrogels: A hydrogel that swells and releases a therapeutic drug in the slightly acidic environment of a tumor, but remains collapsed in the neutral pH of healthy tissue. nih.gov
Surface Modification: The process of altering the surface of a material to give it new properties is a cornerstone of advanced materials science. nih.govresearchgate.net Polymers containing this compound units can be used to modify surfaces in several ways:
Grafting-to: A pre-synthesized polymer can be attached to a surface that has been pre-functionalized with reactive groups that can couple with the polymer's amine groups.
Grafting-from: A surface can be functionalized with an initiator, and the monomer can be polymerized directly from the surface, creating a dense brush-like layer. This functionalization can be used to control surface wettability, introduce biocompatible or antimicrobial properties, or create surfaces that selectively bind to certain molecules. nih.govibmmpolymerbiomaterials.com
The transition from petroleum-based to renewable feedstocks is a major goal in modern polymer chemistry. rsc.orgmagtech.com.cn While this compound is not commonly cited as a bio-based monomer, its synthesis can be analyzed from a green chemistry perspective. The monomer is conceptually derived from 3-aminophenol (B1664112) and acrylic acid.
Bio-based Acrylic Acid: Significant industrial research has led to the development of pathways to produce acrylic acid from renewable resources like glycerol (B35011) (a byproduct of biodiesel production) or fermented sugars. researchgate.net
Bio-based Precursors to 3-Aminophenol: The synthesis of aromatic compounds from biomass is more challenging but is an active area of research. Lignin, a complex aromatic biopolymer found in wood, is a promising source of phenolic compounds. magtech.com.cn Through targeted depolymerization and functional group transformations, it may be possible to develop pathways to 3-aminophenol or related aniline (B41778) precursors from renewable feedstocks.
A hypothetical sustainable synthesis route would involve the enzymatic or catalytic conversion of biomass-derived precursors to obtain the key intermediates, followed by their condensation to form the final monomer. Such an approach would significantly improve the environmental footprint of polymers derived from this versatile monomer. rsc.org
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-aminophenol |
| acrylic acid |
| polyethylene glycol (PEG) |
| acetyl chloride |
| dansyl chloride |
| phenol |
Future Perspectives and Emerging Research Directions
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
For methyl (E)-3-(3-aminophenyl)acrylate, AI and ML models could be employed to:
Predict Reaction Outcomes: Algorithms can predict the yield and potential byproducts when reacting the amino group or the acrylate (B77674) double bond with various reagents under different conditions. rjptonline.org
Design Novel Derivatives: ML can screen virtual libraries of compounds derived from the parent molecule to identify derivatives with enhanced properties, such as improved binding to a biological target or specific photophysical characteristics.
Optimize Synthesis Routes: AI can analyze various synthetic pathways to identify the most efficient and cost-effective methods for producing the compound and its derivatives, a process known as computer-aided retrosynthesis. engineering.org.cnnih.gov
Interactive Table 1: Potential AI/ML Applications for this compound
| AI/ML Application | Input Data Parameters | Predicted Output | Potential Impact |
|---|---|---|---|
| Reaction Yield Prediction | Reactant structures, catalyst, solvent, temperature, concentration | Percentage yield of desired product | Reduces experimental trial-and-error, saving time and resources. rjptonline.org |
| Compound Property Prediction | Molecular structure of derivative | Biological activity, solubility, thermal stability | Accelerates the design of new functional materials and chemical probes. researchgate.net |
| Retrosynthesis Planning | Target molecule structure | Precursor molecules and reaction steps | Identifies novel and more efficient synthetic pathways. nih.gov |
Exploration of Novel Catalytic Systems for Enhanced Atom Economy and Selectivity
Atom economy is a core principle of green chemistry that seeks to maximize the incorporation of all atoms from reactants into the final desired product, thereby minimizing waste. numberanalytics.comnih.gov Traditional multi-step organic syntheses often generate significant chemical waste, with E-factors (kilograms of waste per kilogram of product) for fine chemicals and pharmaceuticals ranging from 5 to over 100. nih.gov The development of novel catalytic systems is crucial for improving the atom economy of reactions. numberanalytics.com
The synthesis of substituted acrylates can benefit significantly from new catalytic approaches. While reactions like the Heck and Suzuki couplings are powerful, they are not always perfectly atom-economical. jocpr.com Future research could focus on:
Developing Earth-Abundant Metal Catalysts: Exploring catalysts based on metals like iron, copper, or niobium to replace precious metals (e.g., palladium) often used in cross-coupling reactions. researchgate.net
Gas-Phase Pyrolysis: Investigating highly efficient, 100% atom-economic routes, such as the gas-phase pyrolysis of bio-based precursors, to generate acrylate structures with minimal waste. acs.org
Bifunctional Catalysts: Designing catalysts that can facilitate multiple steps in a reaction sequence, for example, combining acid-base functionalities to promote condensation reactions in a single pot. researchgate.net
Interactive Table 2: Comparison of Synthetic Routes by Atom Economy
| Synthetic Strategy | General Reaction Type | Atom Economy | Byproducts | Research Goal for this compound |
|---|---|---|---|---|
| Traditional Synthesis (e.g., Wittig) | Elimination/Substitution | Low | Stoichiometric amounts of phosphine (B1218219) oxide or other salts. nih.gov | Replace with catalytic, high-efficiency alternatives. |
| Cross-Coupling (e.g., Heck) | Substitution | Moderate-High | Stoichiometric salts. jocpr.com | Develop versions using more sustainable catalysts and minimizing salt waste. |
| Ideal Atom-Economic Route | Addition/Isomerization | 100% nih.gov | None | Discover a direct addition or isomerization reaction that forms the target molecule. nih.gov |
Expansion into Supramolecular Chemistry and Self-Assembly of Functional Architectures
Supramolecular chemistry investigates the non-covalent interactions between molecules to create large, well-ordered structures. The functional groups on this compound make it an excellent candidate for designing self-assembling systems. The amino group can act as a hydrogen bond donor, while the ester's carbonyl oxygen can act as an acceptor. These interactions can guide the molecules to form predictable architectures.
Emerging research directions include:
Hydrogen-Bonded Networks: Using the amine and ester functionalities to form predictable one-, two-, or three-dimensional networks.
Host-Guest Chemistry: Encapsulating the molecule within larger host molecules (cavitands) like cyclodextrins or cucurbiturils to control its reactivity, similar to studies on other 3-(aryl)acrylic acids. nih.gov This can direct the formation of specific stereoisomers upon irradiation. nih.gov
Surface Patterning: Utilizing ionic self-assembly techniques to create ordered structures, such as honeycomb architectures, at interfaces like the air/water surface. rsc.org The amino group could be protonated to facilitate ionic interactions with an anionic surfactant.
Interactive Table 3: Functional Groups and Their Roles in Self-Assembly
| Functional Group | Position | Potential Non-Covalent Interactions | Role in Supramolecular Architecture |
|---|---|---|---|
| Amino Group (-NH2) | Phenyl ring (meta) | Hydrogen bonding (donor), π-stacking (with phenyl ring) | Directs intermolecular connections, influences crystal packing. |
| Ester Group (-COOCH3) | Acrylate chain | Hydrogen bonding (acceptor), Dipole-dipole interactions | Acts as a connection point, influences solubility and packing. |
| Alkene Group (C=C) | Acrylate chain | π-stacking, van der Waals forces | Can participate in photochemical [2+2] cycloadditions within an assembly. nih.gov |
| Phenyl Ring | Core structure | π-stacking, Hydrophobic interactions | Drives aggregation in aqueous media, forms core of assembled structures. nih.gov |
Development of Advanced Functional Materials with Precisely Tunable Properties
The acrylate portion of this compound allows it to act as a monomer in polymerization reactions, opening the door to a wide range of advanced materials. By copolymerizing it with other monomers, materials with precisely tailored properties can be fabricated. nih.gov The pendant amino group provides a reactive site for cross-linking or post-polymerization modification, adding another layer of control.
Future research can focus on creating:
Tunable Mechanical Properties: By varying the comonomers and cross-linking density, polymers with a wide range of stiffness and elasticity can be produced for applications like tissue engineering scaffolds. nih.govpolyacs.org
Degradable Polymers: Incorporating cleavable linkages into the polymer backbone allows for the creation of materials that can degrade under specific conditions (e.g., changes in pH or the presence of an enzyme), which is critical for biomedical applications. nih.gov
High Refractive Index Materials: The aromatic nature of the phenyl ring suggests that polymers incorporating this monomer could have a high refractive index, a desirable property for optical coatings and lenses. researchgate.net Melamine acrylates modified with aromatic thiols have been shown to produce materials with high refractive indices. researchgate.net
Interactive Table 4: Tuning Material Properties through Polymer Design
| Polymer Design Strategy | Co-monomer Example | Resulting Property | Potential Application |
|---|---|---|---|
| Increase Cross-linking | Di- or tri-acrylate monomers | Increased stiffness and reduced swelling. nih.gov | Rigid scaffolds for bone tissue engineering. polyacs.org |
| Incorporate Hydrophilic Monomers | Poly(ethylene glycol) acrylate | Increased water uptake, altered biocompatibility | Hydrogels, soft tissue scaffolds. researchgate.net |
| Incorporate Aromatic Monomers | Styrene (B11656) | Increased refractive index and thermal stability | Optical materials, antireflective coatings. researchgate.net |
| Introduce Cleavable Units | Cyclic disulfide monomers | Controlled degradation under reductive conditions. nih.gov | Drug delivery systems, temporary medical implants. |
Innovative Applications in Chemical Biology and Diagnostics (non-clinical research focus)
Chemical biology utilizes small molecules as tools to study and manipulate biological systems. chemscene.com this compound and its derivatives hold promise as chemical probes for non-clinical research and as scaffolds for developing new diagnostic agents.
Key research avenues include:
Enzyme Inhibition Studies: The compound has been identified as a potential inhibitor of farnesyl diphosphate (B83284) synthase, an enzyme in the cholesterol biosynthesis pathway. biosynth.com Further studies can elucidate the mechanism of inhibition and explore its utility as a probe to study lipid metabolism.
Scaffold for Bioactive Compounds: The molecule can serve as a starting point for synthesizing more complex molecules with potential biological activity. Related acrylate derivatives have been investigated as agents that target tubulin polymerization, a key process in cell division. nih.gov
Development of Fluorescent Probes: The primary amino group can be readily conjugated to fluorescent dyes. Such labeled molecules could be used in fluorescence microscopy to visualize their uptake by cells or their binding to specific subcellular structures, aiding in the study of molecular transport and interaction.
Interactive Table 5: Potential Non-Clinical Applications in Chemical Biology
| Application Area | Enabling Molecular Feature | Research Objective |
|---|---|---|
| Enzyme Pathway Probe | Inhibition of farnesyl diphosphate synthase. biosynth.com | To study the regulation of lipid and sterol biosynthesis in cell models. |
| Bio-conjugation Scaffold | Reactive amino group | To attach tags (e.g., biotin, fluorophores) for pull-down assays or imaging experiments. |
| Anticancer Lead Structure | Acrylate scaffold | To design and synthesize novel derivatives that interfere with cell cycle progression for cancer cell line studies. nih.gov |
| Diagnostic Assay Component | Amine handle for immobilization | To attach the molecule to a solid support (e.g., a microarray) for screening protein interactions. |
Q & A
Q. What are the optimized synthetic routes for methyl (E)-3-(3-aminophenyl)acrylate?
Methodological Answer: The synthesis typically involves a condensation reaction between 3-aminobenzaldehyde and methyl acrylate derivatives under acidic or basic catalysis. Key steps include:
- Reaction Conditions: Use of Knoevenagel condensation with catalysts like piperidine or acetic acid to achieve high stereoselectivity for the (E)-isomer .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. The reported yield is 92% with an Rf value of 0.26 (EtOAc:Hex = 1:5) .
- Characterization: Confirm purity via TLC and structure via H-NMR (e.g., peaks at δ 7.60 ppm for the α,β-unsaturated proton and δ 3.79 ppm for the methyl ester) .
Q. How can spectroscopic methods validate the structure of this compound?
Methodological Answer:
- H-NMR: Identify key signals: the trans-configured double bond (δ 7.60 and 6.37 ppm, J = 15.9 Hz), aromatic protons (δ 6.68–7.17 ppm), and the NH group (δ 3.73 ppm as a singlet) .
- IR Spectroscopy: Detect ester carbonyl (C=O stretch at ~1700 cm) and NH stretches (~3350 cm).
- Mass Spectrometry: Confirm molecular weight (e.g., m/z = 191 for [M+H]).
Q. What protocols ensure safe handling during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE): Use gloves, lab coats, and eye protection.
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile reagents.
- Waste Disposal: Neutralize acidic/basic residues before disposal. Refer to safety data sheets (SDS) for related compounds, which highlight risks of skin/eye irritation and recommend immediate rinsing with water .
Advanced Research Questions
Q. How does the amino group influence reaction mechanisms in cyclization pathways?
Methodological Answer: The 3-aminophenyl group acts as a proton shuttle and stabilizes transition states. For example, in cyclization reactions with phenylisothiocyanate:
- Nucleophilic Addition: The NH group facilitates deprotonation steps, lowering energy barriers by 10–15 kcal/mol .
- Solvent Effects: Water or polar aprotic solvents enhance stabilization of intermediates. Computational studies (DFT) show that NH participation reduces activation energy by 20% compared to non-amino analogs .
Q. How can crystallography resolve structural ambiguities between NMR and computational models?
Methodological Answer:
- X-ray Diffraction: Use SHELX software for structure solution and refinement. Key parameters include R factor (<0.05) and data-to-parameter ratio (>10:1) .
- Torsion Angle Analysis: Compare experimental dihedral angles (e.g., C=C-O-C) with DFT-optimized geometries to confirm stereochemistry .
- Case Study: For related acrylates, crystallography resolved discrepancies in double-bond configuration that NMR could not distinguish due to overlapping signals .
Q. What strategies assess biological activity, such as histone deacetylase (HDAC) inhibition?
Methodological Answer:
- In Vitro Assays: Use fluorogenic HDAC substrates (e.g., Boc-Lys(Ac)-AMC) to measure inhibition rates. IC values are determined via dose-response curves .
- Structure-Activity Relationship (SAR): Modify the 3-aminophenyl group to introduce electron-withdrawing/donating substituents and test HDAC binding affinity .
- Cytotoxicity Screening: Evaluate antitumor activity against cell lines (e.g., PC-3, K562) using MTT assays. For example, benzyl ester analogs showed IC values of 12–25 µM .
Q. How do solvent effects impact stability and reactivity in aqueous environments?
Methodological Answer:
- Hydrolytic Stability: Monitor ester hydrolysis in buffered solutions (pH 2–12) via HPLC. The compound is stable at pH 4–8 but degrades rapidly under alkaline conditions (t < 1 hr at pH 12) .
- Reactivity in Protic Solvents: In methanol/water mixtures, hydrogen bonding with the NH group increases electrophilicity of the α,β-unsaturated ester, accelerating Michael addition reactions .
Q. How can computational modeling predict reaction pathways for derivatives?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model transition states and calculate Gibbs free energy profiles. For cyclization reactions, identify rate-determining steps (e.g., keto-enol tautomerization) .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics. For example, water molecules stabilize charged intermediates via hydrogen bonding, reducing activation energy by 30% .
Q. How to address low solubility in biological assays?
Methodological Answer:
Q. What analytical techniques resolve contradictions in kinetic vs. thermodynamic product ratios?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
